molecular formula C13H17NO2 B086072 Ethyl 3-(benzylamino)but-2-enoate CAS No. 1020-67-3

Ethyl 3-(benzylamino)but-2-enoate

Cat. No.: B086072
CAS No.: 1020-67-3
M. Wt: 219.28 g/mol
InChI Key: RWPJUWHLVMMSQO-PKNBQFBNSA-N
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Description

Ethyl 3-(benzylamino)but-2-enoate, also known as ethyl (E)-3-(benzylamino)but-2-enoate, is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound is characterized by its unique structure, which includes a benzylamino group attached to a butenoic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzylamino)but-2-enoate can be synthesized through the reaction of ethyl acetoacetate with benzylamine in the presence of a catalyst such as Amberlyst-15. The reaction typically occurs at room temperature in dichloromethane (DCM) and yields the desired product in high purity . The reaction mechanism involves the nucleophilic addition of benzylamine to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the enamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-15 allows for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)but-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used .

Scientific Research Applications

Ethyl 3-(benzylamino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its biological activities are attributed to its ability to interact with cellular components, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(benzylamino)propionate: Similar structure but with a propionate instead of a butenoate moiety.

    Ethyl 3-(phenylamino)but-2-enoate: Similar structure but with a phenylamino group instead of a benzylamino group.

Uniqueness

Ethyl 3-(benzylamino)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-(benzylamino)but-2-enoate (Bn-EAB) is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of Bn-EAB, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an enamino ester characterized by the presence of a benzylamino group. Its molecular structure allows for various interactions with biological targets, making it a valuable compound in drug development.

The mechanism of action for Bn-EAB involves its nucleophilic properties, allowing it to react with electrophilic centers in biological molecules. This interaction can lead to the modification of enzyme activities and signal transduction pathways, which are crucial for its biological effects.

Biological Activities

1. Antimicrobial Activity
Research has indicated that Bn-EAB exhibits antimicrobial properties against a range of pathogens. The compound's effectiveness is attributed to its ability to disrupt cellular processes in bacteria and fungi, leading to cell death. Studies have shown that Bn-EAB can inhibit the growth of gram-positive and gram-negative bacteria, as well as certain fungal strains.

2. Anticancer Properties
Bn-EAB has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. In vitro experiments demonstrated that Bn-EAB can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of Bn-EAB, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A recent study evaluated the effects of Bn-EAB on human breast cancer cells (MCF-7). The results indicated that treatment with 100 µM Bn-EAB significantly reduced cell viability by inducing apoptosis through mitochondrial pathways. The study highlighted an increase in reactive oxygen species (ROS) levels and activation of caspase-3 .

Comparative Analysis with Related Compounds

To understand the unique properties of Bn-EAB, a comparative analysis with related compounds such as ethyl 3-(methylamino)but-2-enoate (Me-EAB) and ethyl 3-(phenylamino)but-2-enoate (Ph-EAB) was conducted.

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound (Bn-EAB)Effective against S. aureus and E. coliInduces apoptosis in MCF-7 cellsNucleophilic interactions affecting cellular targets
Ethyl 3-(methylamino)but-2-enoate (Me-EAB)Moderate activity against select bacteriaLess effective than Bn-EABSimilar nucleophilic mechanism
Ethyl 3-(phenylamino)but-2-enoate (Ph-EAB)Effective against certain fungiModerate anticancer effectsVaries based on substituent interactions

Research Findings

Recent studies have utilized computational methods such as Density Functional Theory (DFT) to analyze the conformational stability and intramolecular hydrogen bonding in Bn-EAB. These studies revealed that the compound exists in multiple conformers, which may influence its biological activity .

Properties

IUPAC Name

ethyl (E)-3-(benzylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJUWHLVMMSQO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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